Silybin B

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Silybin B can be synthesized through various chemical and enzymatic methods. One common approach involves the extraction of milk thistle seeds with polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate . The defatted material is then further processed to obtain silymarin, which contains this compound as a major component .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of milk thistle seeds using n-hexane for lipid removal, followed by extraction with methanol to obtain silymarin . The silymarin extract is then purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

Silybin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Hepatoprotective Effects

Silybin B is primarily recognized for its hepatoprotective properties. Research indicates that it can mitigate liver damage caused by various factors, including toxins and diseases such as hepatitis and non-alcoholic fatty liver disease (NAFLD).

- Mechanism of Action : this compound exhibits antioxidant activity, scavenging free radicals and inhibiting lipid peroxidation, which contributes to its protective effects on liver cells .

- Clinical Evidence : A study involving patients with chronic hepatitis demonstrated that this compound, when administered in doses up to 600 mg, resulted in significant improvements in liver function markers without severe side effects .

Data Table: Hepatoprotective Studies of this compound

| Study Reference | Population | Dosage | Outcome |

|---|---|---|---|

| Chronic hepatitis patients | 600 mg/day | Improved liver function markers | |

| Healthy volunteers | 240 mg | Peak plasma concentration achieved in 2 hours |

Anti-Inflammatory Properties

This compound has shown promise in reducing inflammation, particularly in autoimmune conditions.

- Case Study : In an experimental model of multiple sclerosis (EAE), this compound significantly reduced disease severity by inhibiting dendritic cell activation and Th17 cell differentiation . This suggests potential applications in treating autoimmune diseases.

Data Table: Anti-Inflammatory Effects of this compound

Cancer Therapeutics

Emerging research indicates that this compound may possess anticancer properties, particularly in prostate cancer.

- Clinical Trials : A trial involving prostate cancer patients administered high doses of silybin-phosphatidylcholine (up to 20 g/day) showed that this compound could reach concentrations relevant for anticancer activity with minimal side effects .

Data Table: Anticancer Studies Involving this compound

| Study Reference | Cancer Type | Dosage | Findings |

|---|---|---|---|

| Prostate carcinoma | 15-20 g/day | Anticancer concentrations achieved |

Cardiovascular Health

This compound has been investigated for its potential cardiovascular benefits.

- Mechanism : It has been shown to inhibit serine proteases involved in blood coagulation, suggesting a role in preventing thrombotic events .

Data Table: Cardiovascular Applications of this compound

Diabetes Management

Recent studies suggest that this compound may help manage diabetes through its action as a PPARγ agonist.

- Research Insight : It has been indicated that this compound can enhance insulin sensitivity with fewer side effects compared to traditional thiazolidinediones used in diabetes treatment .

Data Table: Diabetes Management Studies with this compound

Mechanism of Action

Silybin B exerts its effects through multiple mechanisms:

Antioxidant Activity: It acts as a free radical scavenger and modulates enzymes associated with cellular damage.

Cell Membrane Stabilization: This compound stabilizes cell membranes and regulates permeability, preventing hepatotoxic agents from entering hepatocytes.

Ribosomal RNA Synthesis: It promotes ribosomal RNA synthesis, stimulating liver regeneration.

Inhibition of Stellate Hepatocyte Transformation: This compound inhibits the transformation of stellate hepatocytes into myofibroblasts, preventing cirrhosis.

Comparison with Similar Compounds

Silybin B is often compared with other flavonolignans found in silymarin, such as:

Silybin A: Another diastereomer of silybin, often found in equimolar concentrations with this compound.

Isosilybin A and B: Similar compounds with slight structural differences, also present in silymarin.

Silychristin and Silydianin: Other flavonolignans in silymarin with distinct bioactivities.

This compound is unique due to its high abundance and significant bioactivity, making it a key component of silymarin and a focus of extensive research .

Biological Activity

Silybin B, one of the principal flavonolignans derived from the milk thistle plant (Silybum marianum), has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, pharmacokinetics, and therapeutic potential of this compound, supported by relevant studies and data.

Overview of this compound

This compound is a diastereomer of silybin, which is often studied alongside its counterpart, Silybin A. Both compounds are components of silymarin, a standardized extract from milk thistle known for its hepatoprotective properties. The molecular structure of this compound contributes to its unique biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed more rapidly and to a greater extent than Silybin A. The following table summarizes key pharmacokinetic parameters:

| Parameter | Silybin A | This compound |

|---|---|---|

| C_max (μg/mL) | 1.05 | 14.50 |

| T_max (h) | 3.9 | 2.6 |

| Half-life (h) | 2.2 | 2.9 |

| Bioavailability (%) | 0.03 | 0.3 |

These findings indicate that this compound has a significantly higher bioavailability compared to Silybin A, which may enhance its therapeutic efficacy in clinical applications .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against damage .

Hepatoprotective Effects

Numerous studies have highlighted the hepatoprotective effects of this compound. It has been shown to reduce liver inflammation and fibrosis in various models of liver disease. For example, in clinical trials involving patients with chronic hepatitis C and non-alcoholic fatty liver disease (NAFLD), this compound demonstrated significant improvements in liver function tests .

Anticancer Properties

This compound has been investigated for its potential role in cancer prevention and treatment. Preclinical studies suggest that it can inhibit the proliferation of cancer cells in various types, including prostate and breast cancer . A randomized controlled trial indicated that high doses of silybin-phosphatidylcholine were well tolerated by cancer patients and showed promising results in terms of plasma bioavailability .

Antiviral Activity

Recent research has also pointed to the antiviral properties of this compound, particularly against hepatitis C virus (HCV). In vitro studies have shown that it can inhibit HCV replication and reduce viral protein expression .

Case Studies

- Clinical Trial on Hepatitis Patients : A study administered 600 mg doses of milk thistle extract containing this compound to patients with chronic liver disease. Results showed improved liver enzyme levels and reduced symptoms associated with liver dysfunction .

- Cancer Prevention Study : In a presurgical study involving breast cancer patients, oral administration of Silybin was associated with reduced tumor markers and improved overall health metrics prior to surgery .

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing Silybin B in vitro?

- Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For new derivatives, elemental analysis is recommended. Ensure purity levels exceed 95% for biological assays. Experimental details must align with journal guidelines to ensure reproducibility, including solvent systems and reaction conditions .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. Store this compound in a cool, dry environment away from oxidizing agents. Safety protocols from SDS sheets should be strictly followed, including spill containment procedures .

Q. What analytical techniques are recommended for quantifying this compound purity?

- Methodological Answer : Use UV-Vis spectroscopy for concentration determination (absorbance at 288 nm) and thin-layer chromatography (TLC) for preliminary purity checks. For high-resolution data, combine HPLC with diode-array detection (DAD) and compare retention times against certified standards. Report both gravimetric and spectroscopic purity metrics to meet journal requirements .

Q. How to ensure reproducibility in this compound experiments?

- Methodological Answer : Document all experimental variables (e.g., temperature, solvent ratios, agitation speed). Use internal standards in assays to control for variability. Share raw data and detailed protocols in supplementary materials, adhering to guidelines for minimal compound characterization in the main manuscript .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound be reconciled?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., animal models, dosing regimens). Use meta-analysis to compare bioavailability across studies, adjusting for factors like formulation (free vs. liposomal) or co-administered enhancers (e.g., piperine). Validate findings with in vitro-in vivo correlation (IVIVC) studies .

Q. What in vivo models are appropriate for studying this compound’s anti-inflammatory effects?

- Methodological Answer : LPS-induced lung injury models in mice (e.g., C57BL/6 strain) are validated for assessing NF-κB and NLRP3 inhibition. Include endpoints like bronchoalveolar lavage cytokine levels (IL-1β, TNF-α) and histopathological scoring. Compare results to positive controls (e.g., dexamethasone) and use blinded analysis to reduce bias .

Q. How to design experiments to study this compound’s interaction with FOXM1?

- Methodological Answer : Employ structure-based in silico screening for molecular docking (e.g., AutoDock Vina) followed by molecular dynamics (MD) simulations to validate binding stability. Use glioblastoma stem cell (GSC) models to assess senescence induction via β-galactosidase assays. Cross-validate with Western blotting for FOXM1 downstream targets (e.g., PLK1, CCNB1) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

- Methodological Answer : Test nanoformulations (e.g., polymeric nanoparticles) or co-administration with absorption enhancers (e.g., bile salts). Use pharmacokinetic studies to measure Cmax and AUC in plasma. Compare oral vs. intraperitoneal administration routes, and analyze liver microsomal stability to assess first-pass metabolism .

Q. How to assess this compound’s impact on cellular senescence pathways?

- Methodological Answer : Utilize senescence-associated β-galactosidase (SA-β-gal) staining in GSCs. Perform RNA sequencing to identify senescence-related gene expression (e.g., p21, p16). Validate with flow cytometry for cell cycle arrest (G1 phase) and ELISA for senescence-associated secretory phenotype (SASP) factors like IL-6 .

Q. How to address contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

- Methodological Answer : Context-dependent outcomes may arise from dosage or cell type variations. Design dose-response studies in both normal and cancer cell lines, measuring ROS levels (e.g., DCFH-DA assay) and antioxidant enzyme activity (e.g., SOD, CAT). Use N-acetylcysteine (NAC) as a control to isolate redox mechanisms .

Q. Tables for Quick Reference

| Common Pitfalls | Solution |

|---|---|

| Low solubility in aqueous buffers | Use DMSO stocks ≤0.1% v/v with sonication |

| Inconsistent IC50 values | Normalize to cell viability controls (MTT assay) |

| Batch-to-batch variability | Source from certified suppliers (e.g., MedChemExpress) |

Properties

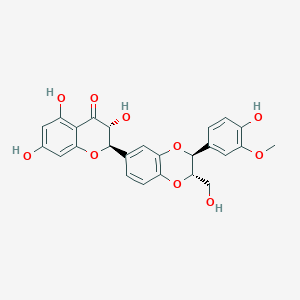

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-WAABAYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858697 | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65666-07-1, 142797-34-0 | |

| Record name | Silymarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silibinin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SILIBININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.